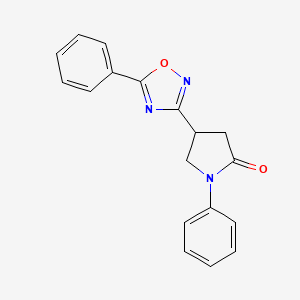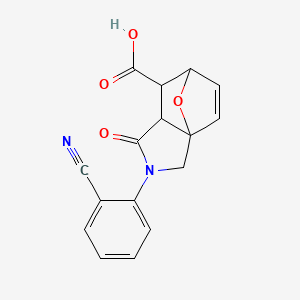
1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one” is a compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound has been synthesized and studied for its potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one”, involves several steps . The process typically involves the reaction of isatin and aniline in ethanol, followed by a 1,3-dipolar cycloaddition of the intermediates .Molecular Structure Analysis
The molecular structure of “1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Orientations Futures
The future directions for “1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one” could involve further exploration of its potential applications, particularly in the field of medicine . Given the anti-infective properties of 1,2,4-oxadiazoles, this compound could be further studied for its potential use as a therapeutic agent .
Propriétés
IUPAC Name |
1-phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-16-11-14(12-21(16)15-9-5-2-6-10-15)17-19-18(23-20-17)13-7-3-1-4-8-13/h1-10,14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQMFWVAYGITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)
![3-{2-Cyano-2-[(pyridin-4-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B2899096.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2899099.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/no-structure.png)
![2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2899103.png)
![2-morpholino-N-(thiophen-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2899110.png)
![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)

